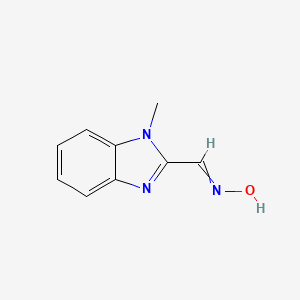![molecular formula C15H21N3O2 B8521901 3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8521901.png)
3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
描述
3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolidine ring, followed by the formation of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
化学反应分析
Types of Reactions
3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones and aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific combination of functional groups and ring structures.
属性
分子式 |
C15H21N3O2 |
|---|---|
分子量 |
275.35 g/mol |
IUPAC 名称 |
3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H21N3O2/c1-11-13(10-19)16-12-4-7-18(15(20)14(11)12)9-8-17-5-2-3-6-17/h10,16H,2-9H2,1H3 |
InChI 键 |
OYEGJNFDPIERLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=O)N(CC2)CCN3CCCC3)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[(4-Nitrophenyl)methoxy]-4,5-dioxopentanoate](/img/structure/B8521894.png)

![2-[4-(2-Methyl-thiazol-4-yl)-phenoxy]-ethylamine](/img/structure/B8521916.png)
